5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride, also known as 5-Azaspiro[2.4]heptan-7-ol hydrochloride, is a spirocyclic compound characterized by its unique structure where two rings are connected through a single atom, specifically containing a nitrogen atom and a hydroxyl group. Its molecular formula is and it is classified under spirocyclic compounds due to its distinctive ring formation. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential applications in drug development and organic synthesis.
The synthesis of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride typically involves multiple steps including cyclization, reduction, and purification processes. One common method includes the reaction of an appropriate azaspiro compound with hydrochloric acid. The synthesis can be optimized using various reaction conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yield and purity.
In an industrial context, large-scale production may utilize automated systems for monitoring critical parameters like temperature and pressure to ensure consistency in product quality. Advanced purification techniques are also employed to isolate the desired compound from reaction mixtures effectively.
The synthesis may involve:
The molecular structure of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride features a spirocyclic arrangement with a nitrogen atom integrated into the ring system. The compound's structural formula can be represented as follows:
Key structural data includes:
5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride is capable of undergoing several types of chemical reactions:
These reactions illustrate its versatility as a building block in organic synthesis.
The reactions often require specific conditions such as:
Key chemical properties include:
These properties are crucial for determining handling procedures and storage conditions in laboratory and industrial settings.
5-Azaspiro[2.4]heptan-7-ylymethanol;hydrochloride has several notable applications:
The enantioselective synthesis of 5-azaspiro[2.4]heptane intermediates employs ruthenium-based chiral catalysts to establish critical stereocenters. A landmark approach involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl as a catalyst. This method achieves exceptional enantioselectivities of up to 98.7% ee, serving as a pivotal step for synthesizing (S)-7-amino-5-azaspiro[2.4]heptane derivatives. The hydrogenation occurs under mild conditions (25–50°C, 10–50 psi H₂) and provides a key intermediate for quinolone antibacterial agents. Catalyst loading can be optimized to 0.5–2 mol% without compromising yield or enantiopurity .
Table 1: Catalytic Systems for Asymmetric Hydrogenation
Substrate | Catalyst | ee (%) | Reaction Conditions | Application Target |
---|---|---|---|---|
Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | [RuCl(benzene)(S)-SunPhos]Cl | 98.7 | 25°C, 50 psi H₂ | (S)-7-Amino-5-azaspiro[2.4]heptane |
β-Ketophosphonates | Chiral Ru(II) complexes | 90–95 | 40°C, 15 psi H₂ | Bridged diazabicycloheptanes |
Spirocyclic core assembly leverages intramolecular cyclization strategies to fuse cyclopropane and piperidine rings. A high-yielding method involves treating bromoalkyl precursors (e.g., 3-bromo-2-(bromomethyl)-1-propene) with glycine-derived imines under phase-transfer catalysis. Using a chinchonidine-derived catalyst (10 mol%), the reaction proceeds via a one-pot double allylic alkylation-cyclization sequence at –20°C to afford 4-methyleneproline intermediates in 71% yield with 95:5 e.r.. The spirocyclization efficiency depends critically on solvent choice (toluene/CH₂Cl₂ mixtures) and base (KOH). Subsequent dibromocarbene addition to the exocyclic double bond, followed by hydrogenolytic debromination, delivers the saturated spiro[2.4]heptane framework. This route enables kilogram-scale production of enantiopure building blocks [2] [5] [8].
Table 2: Cyclization Strategies for Spiro[2.4]heptane Synthesis
Cyclization Type | Reagent | Catalyst/Base | Yield (%) | Stereoselectivity | Key Intermediate |
---|---|---|---|---|---|
Double Allylic Alkylation | 3-Bromo-2-(bromomethyl)-1-propene | Chinchonidine-derived/KOH | 71 | 95:5 e.r. | 4-Methyleneproline ester |
Dibromocyclopropanation | CBr₃CO₂Na | None | 73 | Diastereomeric mix | Dibromospiroheptane |
Dehalogenation | H₂/Pd-C | Pd-C | 83 | Single isomer | 5-Azaspiro[2.4]heptane |
Conversion of the free base 5-azaspiro[2.4]heptan-7-ylmethanol to its hydrochloride salt significantly enhances physicochemical properties. Salt formation is achieved by treating the free base with HCl in anhydrous diethyl ether at 0–5°C, yielding >95% pure product after recrystallization from ethanol/ethyl acetate. The hydrochloride salt exhibits >50 mg/mL solubility in PBS (vs. <5 mg/mL for the free base), facilitating biological evaluation and formulation. This solubility enhancement stems from improved crystal packing and ionic interactions, without increasing hERG inhibition risk (IC₅₀ > 30 µM). The hydrochloride form also demonstrates superior stability under accelerated storage conditions (40°C/75% RH for 6 months) [2] [5].
The pharmacological profile of 5-azaspiro[2.4]heptan-7-ylmethanol hydrochloride is exquisitely dependent on the C7 stereochemistry. The (7R)-enantiomer exhibits distinct target selectivity versus the (7S)-counterpart, as evidenced in muscarinic receptor studies:
Stereocontrol is achieved through:
The strained cyclopropane ring enforces a bent molecular geometry, reducing entropic penalties during target binding. This conformational restriction, combined with the 7R configuration, enables hydrogen bonding with biological targets (e.g., Thr423 in M4 receptors) while avoiding steric clashes [3] [6] [9].
Structural and Physicochemical Properties
The azaspiro[2.4]heptane scaffold combines a cyclopropane ring fused to a piperidine system via a spiro junction. Key features include:
The hydrochloride salt’s low PSA and high rigidity enable efficient blood-brain barrier penetration, supporting CNS applications. The cyclopropane strain energy (27 kcal/mol) contributes to unique reactivity patterns, including regioselective ring-opening at C1–C2 bonds under acidic conditions [2] [5] [8].
Table 3: Structural and Pharmacokinetic Properties of Key Derivatives
Property | (7R)-5-Azaspiro[2.4]heptan-7-ylmethanol HCl | Flexible Chain Analogue | Impact on Pharmacology |
---|---|---|---|
PSA (Ų) | 40 | 72 | Enhanced membrane permeability |
Caco-2 Papp (cm/s) | >10 × 10⁻⁶ | 2.1 × 10⁻⁶ | Improved oral absorption |
Microsomal t₁/₂ (min) | 42 | 18 | Reduced hepatic clearance |
hERG IC₅₀ (µM) | >30 | 1.2 | Lower cardiotoxicity risk |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3